tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Description
This compound is a spirocyclic derivative featuring a 4,7-diazaspiro[2.5]octane core with a tert-butyl carboxylate group at position 4 and a 6-aminopyridin-3-yl substituent at position 5. The amino group on the pyridine ring contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors requiring polar contacts .
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-15(2,3)22-14(21)20-9-8-19(11-16(20)6-7-16)12-4-5-13(17)18-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18) |
InChI Key |
GZWMNGCVTWIVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Photocatalytic C–H Amination: A One-Step Approach
Reaction Overview
A novel one-step method employs visible-light photocatalysis to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate. This approach, detailed in patent CN108558792B, utilizes an acridine salt photocatalyst (e.g., Mes-Acr-Me) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under oxygen atmosphere.
Key Steps and Conditions
- Reagents :
- 2-Aminopyridine (1.0 equiv)
- tert-Butyl piperazine-1-carboxylate (1.0 equiv)
- Mes-Acr-Me (0.1 equiv)
- TEMPO (0.5 equiv)
- Solvent: Anhydrous dichloroethane
- Conditions :
- Blue LED irradiation (450 nm) for 10 hours at room temperature.
- Oxygen purging to maintain oxidative conditions.
Multi-Step Synthesis via Spirocyclic Intermediate
Synthetic Pathway
This traditional method, described in CN105111155A, constructs the spiro[2.5]octane core from diethyl malonate and 1,2-dibromoethane, followed by functionalization:
Step 1: Cyclopropanation
Diethyl malonate reacts with 1,2-dibromoethane under basic conditions (K₂CO₃) to form diethyl cyclopropane-1,1-dicarboxylate (70% yield).
Step 2: Monoester Hydrolysis
Selective hydrolysis of one ester group using KOH/EtOH yields monoethyl cyclopropane-1,1-dicarboxylate (85% yield).
Step 3: Curtius Rearrangement
Conversion to the spirocyclic amine via Curtius rearrangement with diphenylphosphoryl azide (DPPA) and tert-butanol, forming tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (62% yield).
Step 4: Buchwald–Hartwig Amination
Palladium-catalyzed coupling of the spirocyclic intermediate with 3-bromo-6-nitropyridine, followed by nitro reduction (H₂/Pd-C), affords the target compound (overall yield: 48%).
Limitations
- Requires hazardous reagents (e.g., DPPA).
- Low overall yield due to multiple purification steps.
Nitro Reduction Strategy
Comparative Analysis of Methods
| Parameter | Photocatalytic | Multi-Step | Nitro Reduction |
|---|---|---|---|
| Steps | 1 | 4 | 2 |
| Overall Yield | 93–95% | 48% | 75–80% |
| Scalability | High | Moderate | High |
| Environmental Impact | Low | High | Moderate |
| Cost | Moderate | High | Low |
Critical Challenges and Solutions
- Regioselectivity in Photocatalysis : Competing C–H activation at alternative positions is mitigated by TEMPO-mediated radical trapping.
- Spirocycle Stability : The spiro[2.5]octane ring is prone to ring-opening under acidic conditions; neutral pH is maintained during nitro reduction.
- Byproduct Formation : Multi-step methods generate tert-butyl carbamate byproducts, necessitating silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:1).
Chemical Reactions Analysis
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Functional Group Variations at the Pyridine Substituent
The target compound (SY277229) differs from analogs primarily in the substituent on the pyridine ring:
- SY277228 (Nitro Derivative): Contains a nitro group (-NO₂) instead of an amine (-NH₂). Reduction of the nitro group could yield the target compound, highlighting its role as a synthetic intermediate .
- SY277230 (Hydroxy-Oxo Derivative) : Features a hydroxy-oxo-pyrido[1,2-a]pyrimidinyl group. This substituent introduces additional hydrogen-bonding sites and aromaticity, which may enhance binding to hydrophobic pockets in biological targets .
Table 1: Substituent Effects on Key Properties
| Compound ID | Substituent | Key Property Differences |
|---|---|---|
| SY277229 (Target) | 6-Aminopyridin-3-yl | High polarity, H-bond donor/acceptor |
| SY277228 | 6-Nitropyridin-3-yl | Electron-withdrawing, lower basicity |
| SY277230 | Hydroxy-oxo-pyrido-pyrimidinyl | Increased aromaticity, extended conjugation |
Variations in Spirocyclic Core and Side Chains
- tert-Butyl (S)-7-(5-((4-Methoxybenzyl)oxy)pent-1-en-3-yl) Analog (3t): Incorporates a methoxybenzyloxy-pentenyl side chain. Reported synthesis achieved 97% yield and 99% enantiomeric excess, indicating superior stereoselectivity compared to simpler analogs .
- tert-Butyl (S)-7-(5-Phenylpent-1-en-3-yl) Analog (3s) : Substitutes a phenyl group for the methoxybenzyloxy chain. The phenyl group increases steric bulk, which may reduce off-target interactions but lower solubility .
Table 2: Side Chain Impact on Physicochemical Properties
| Compound ID | Side Chain | LogP (Predicted) | Enantiomeric Excess (%) |
|---|---|---|---|
| 3t | Methoxybenzyloxy-pentenyl | ~3.5 | 99 |
| 3s | Phenyl-pentenyl | ~4.2 | 95 |
| SY277229 (Target) | None (Pyridine amine) | ~2.8 | N/A |
Fluorinated and Carboxylic Acid Derivatives
Pharmacologically Active Analogs
- Risdiplam (JAN): A clinically approved drug containing a 4,7-diazaspiro[2.5]octane moiety linked to a pyrido-pyrimidinone group.
Biological Activity
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound notable for its unique spirocyclic structure and the presence of both tert-butyl and aminopyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 304.39 g/mol
- CAS Number : 1838704-83-8
- Purity : ≥95% .
The compound's structure includes a diazaspiro framework, which contributes to its chemical reactivity and biological activity.
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from the diazaspiro framework have shown effectiveness against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) being a critical measure of their potency .
- Anticancer Properties : The aminopyridine moiety is known to interact with specific protein targets involved in cancer progression, making this compound a candidate for further investigation in oncology .
- Neuropharmacological Effects : Some derivatives have been studied for their interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Study on Antimicrobial Activity
A study published in Molecules explored the activity of several diazaspiro compounds against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimicrobial properties, with MIC values as low as 0.016 μg/mL for the most active compounds .
Anticancer Activity Investigation
In another study, the potential of aminopyridine-containing compounds to inhibit cancer cell proliferation was assessed. The findings suggested that these compounds could effectively inhibit key signaling pathways in cancer cells, thus warranting further exploration into their mechanisms and therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | Piperidine derivative | Anticancer |
| tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate | Nitro derivative | Antimicrobial |
| tert-butyl 7-(6-aminoquinolin-3-yl)-4,7-diazaspiro[2.5]octane | Quinoline derivative | Neuroactive |
This table illustrates how variations in the molecular structure can lead to differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
